p-Heptyloxybenzylidene p-butylaniline
Overview
Description
p-Heptyloxybenzylidene p-butylaniline: is an organic compound with the molecular formula C24H33NO . It is a member of the Schiff base family, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This compound is known for its liquid crystalline properties, making it of interest in the field of materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Heptyloxybenzylidene p-butylaniline typically involves the condensation reaction between p-heptyloxybenzaldehyde and p-butylaniline . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Heptyloxybenzylidene p-butylaniline can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: p-Heptyloxybenzylidene p-butylaniline is used in the study of liquid crystalline materials. Its unique mesomorphic properties make it a valuable compound for understanding phase transitions and molecular interactions in liquid crystals .
Biology and Medicine: While specific biological and medical applications are less documented, Schiff bases like this compound are often explored for their potential antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including liquid crystal displays and other optoelectronic devices .
Mechanism of Action
The mechanism of action of p-Heptyloxybenzylidene p-butylaniline in liquid crystalline applications involves the alignment of its molecules in specific orientations under the influence of external stimuli, such as temperature or electric fields. This alignment results in unique optical properties that are exploited in various display technologies .
Comparison with Similar Compounds
- p-Octyloxybenzylidene p-butylaniline
- p-Heptyloxybenzylidene p-pentylaniline
- p-Hexyloxybenzylidene p-butylaniline
Comparison: p-Heptyloxybenzylidene p-butylaniline is unique due to its specific alkyl chain lengths, which influence its liquid crystalline properties. Compared to similar compounds, it may exhibit different phase transition temperatures and mesophase stability, making it suitable for specific applications in liquid crystal technology .
Properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-heptoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-5-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-6-4-2/h11-18,20H,3-10,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXJYRGZFLHSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212284 | |
Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29743-12-2 | |
Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29743-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Heptyloxybenzylidene p-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butyl-N-[[4-(heptyloxy)phenyl]methylene]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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